Ethyl 4-fluoro-2-phenoxybenzoate
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Overview
Description
Ethyl 4-fluoro-2-phenoxybenzoate is an organic compound with the molecular formula C15H13FO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-2-phenoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluoro-2-phenoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluoro-2-iodobenzoic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then esterified with ethanol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and high-yield production. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.
Major Products Formed
Oxidation: 4-fluoro-2-phenoxybenzoic acid.
Reduction: 4-fluoro-2-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-fluoro-2-phenoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-2-phenoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-fluoro-2-phenoxybenzoic acid, which can then interact with enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes and pathways .
Comparison with Similar Compounds
Ethyl 4-fluoro-2-phenoxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-fluorobenzoate: Lacks the phenoxy group, resulting in different chemical properties and applications.
Ethyl 2-phenoxybenzoate: Lacks the fluorine atom, which affects its binding affinity and stability.
Ethyl 4-chloro-2-phenoxybenzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions and interact with specific molecular targets, making it valuable in research and industry.
Properties
Molecular Formula |
C15H13FO3 |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
ethyl 4-fluoro-2-phenoxybenzoate |
InChI |
InChI=1S/C15H13FO3/c1-2-18-15(17)13-9-8-11(16)10-14(13)19-12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
AUOKSTRCHFRDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
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